REACTION_CXSMILES
|
[F:1][C:2]1[C:44]([C:45]([F:48])([F:47])[F:46])=[N:43][CH:42]=[CH:41][C:3]=1[C:4]([N:6]1[CH2:11][CH2:10][CH:9]([N:12]2[CH2:15][C:14]([CH2:38][C:39]#[N:40])([N:16]3[CH:20]=[C:19]([C:21]4[C:22]5[CH:29]=[CH:28][N:27](COCC[Si](C)(C)C)[C:23]=5[N:24]=[CH:25][N:26]=4)[CH:18]=[N:17]3)[CH2:13]2)[CH2:8][CH2:7]1)=[O:5].FC(F)(F)C(O)=O>C(Cl)Cl>[F:1][C:2]1[C:44]([C:45]([F:48])([F:46])[F:47])=[N:43][CH:42]=[CH:41][C:3]=1[C:4]([N:6]1[CH2:7][CH2:8][CH:9]([N:12]2[CH2:13][C:14]([CH2:38][C:39]#[N:40])([N:16]3[CH:20]=[C:19]([C:21]4[C:22]5[CH:29]=[CH:28][NH:27][C:23]=5[N:24]=[CH:25][N:26]=4)[CH:18]=[N:17]3)[CH2:15]2)[CH2:10][CH2:11]1)=[O:5]
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Name
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{1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile
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Quantity
|
56 mg
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Type
|
reactant
|
Smiles
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FC1=C(C(=O)N2CCC(CC2)N2CC(C2)(N2N=CC(=C2)C=2C3=C(N=CN2)N(C=C3)COCC[Si](C)(C)C)CC#N)C=CN=C1C(F)(F)F
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Name
|
|
Quantity
|
1.5 mL
|
Type
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reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
1.5 mL
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Type
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solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After removing the solvents in vacuum
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in a methanol solution
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Type
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ADDITION
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Details
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containing 20% ethylenediamine
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Type
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STIRRING
|
Details
|
After being stirred at room temperature for 1 hour
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Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solution was purified by HPLC (method B)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)N2CCC(CC2)N2CC(C2)(N2N=CC(=C2)C=2C3=C(N=CN2)NC=C3)CC#N)C=CN=C1C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |